N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, an imidazole ring, and a benzothiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The reaction typically starts with the preparation of the benzothiazole moiety, followed by the introduction of the imidazole ring and the cyclohexyl group. The final step involves the formation of the acetamide linkage under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(2S,5R,6S)-6-(hydroxymethyl)-5-[[2-(4-morpholinyl)-1-oxoethyl]amino]-2-oxanyl]acetamide
- N-cyclohexyl-2-[(2S,3R,6S)-2-(hydroxymethyl)-3-[[oxo(propylamino)methyl]amino]-3,6-dihydro-2H-pyran-6-yl]acetamide
Uniqueness
N-CYCLOHEXYL-2-({6-[(E)-({4-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H26N6O3S3 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-[[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O3S3/c1-31-12-11-27-25(31)37-22-10-7-17(13-21(22)32(34)35)15-28-19-8-9-20-23(14-19)38-26(30-20)36-16-24(33)29-18-5-3-2-4-6-18/h7-15,18H,2-6,16H2,1H3,(H,29,33) |
InChI Key |
FKUUALRUFNRKIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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